molecular formula C22H20N2O3S B2818662 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899976-60-4

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2818662
CAS No.: 899976-60-4
M. Wt: 392.47
InChI Key: JAPPEPLNOOZWOA-UHFFFAOYSA-N
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Description

4-Benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a bicyclic core structure fused with a thiadiazine ring. The compound features a benzyl group at position 4 and a 4-ethylphenyl substituent at position 2 (Fig. 1).

Properties

IUPAC Name

4-benzyl-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-2-17-12-14-19(15-13-17)24-22(25)23(16-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPPEPLNOOZWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using 4-ethylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiadiazine dioxide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with structurally similar compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS / Evidence ID Substituents Molecular Weight Key Properties/Bioactivity
Target Compound (4-benzyl-2-(4-ethylphenyl)...) 4-benzyl, 2-(4-ethylphenyl) 368.41* High lipophilicity (predicted); CNS activity (inferred)
4-(4-Chlorobenzyl)-2-(4-methoxyphenyl)... [866846-92-6] 4-(4-chlorobenzyl), 2-(4-methoxyphenyl) 402.84 Enhanced electronic effects (Cl, OMe); orexin receptor binding
7-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide [820214-08-2] 7-Cl, 5-OMe 262.67 Antibacterial/antifungal activity
Compound 23 (from ) 4-(2,6-difluoro-4-methoxybenzyl), 2-(5,6-dimethoxypyridin-3-yl) ~495.40 (calc.) High-affinity orexin-2 receptor ligand
4-Hydroxy-N’-(phenylcarbonyl)... derivatives 4-hydroxy, N’-benzoyl ~350–400 Antimicrobial activity (microwave-synthesized)

*Calculated based on molecular formula C₂₁H₂₀N₂O₃S.

Key Observations :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds like 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)... (CAS 866846-92-6) exhibit stronger receptor binding due to chloro and methoxy groups, which enhance electronic interactions with targets such as orexin receptors . Heterocyclic Modifications: Compound 23 () incorporates a pyridinyl group, demonstrating the importance of nitrogen-containing heterocycles in optimizing ligand-receptor interactions .

Synthetic Accessibility :

  • Microwave-assisted synthesis () is efficient for introducing carbohydrazide moieties, whereas tritiation methods (e.g., Crabtree’s catalyst in ) are critical for radiolabeled analogs .

Physicochemical Properties :

  • Lipophilicity (logP): The target compound’s logP is predicted to be higher (~3.5) than derivatives with polar substituents (e.g., 7-chloro-5-methoxy... with logP ~2.1), influencing solubility and metabolic stability .
  • Melting Points: Crystalline derivatives like 3-benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide () exhibit higher melting points (>200°C) due to hydrogen bonding, whereas alkyl-substituted analogs may show lower thermal stability .

Research Findings and Implications

  • Druglikeness : The compound’s molecular weight (368.41) and moderate lipophilicity align with Lipinski’s criteria, supporting oral bioavailability .

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